1,1-Dimethylhydrazine dihydrochloride
Description
Contextualization within Hydrazine (B178648) Chemistry Research
Hydrazine chemistry is a rich and extensive field, with hydrazine and its derivatives serving as fundamental building blocks in organic synthesis. 1,1-Dimethylhydrazine (B165182) dihydrochloride (B599025) holds a specific niche within this area of research. Its synthesis is well-documented, with established procedures allowing for its preparation from readily available starting materials.
One classic method for the synthesis of unsymmetrical dimethylhydrazine, which is then converted to its dihydrochloride salt, involves the reduction of N-nitrosodimethylamine. acs.orgorgsyn.org This procedure, detailed in Organic Syntheses, involves the initial formation of N-nitrosodimethylamine from dimethylamine (B145610) hydrochloride and sodium nitrite (B80452). orgsyn.org The subsequent reduction of the nitrosoamine using zinc dust and acetic acid, followed by treatment with hydrochloric acid, yields 1,1-dimethylhydrazine dihydrochloride. orgsyn.org An alternative industrial production route involves the reaction of monochloramine with dimethylamine. wikipedia.org
The dihydrochloride salt offers advantages in handling and storage compared to its free base, which is a volatile and hygroscopic liquid. orgsyn.orgnih.gov The salt form provides a stable, crystalline solid that can be accurately weighed and dispensed for chemical reactions. orgsyn.org
Significance in Specialized Chemical Synthesis and Transformation Studies
A primary application of 1,1-dimethylhydrazine is its reaction with carbonyl compounds, such as aldehydes and ketones, to form N,N-dimethylhydrazones. nih.gov These hydrazones are often stable, crystalline compounds that can be isolated and purified. More importantly, they can serve as versatile intermediates for further chemical transformations. For instance, hydrazones derived from 1,1-dimethylhydrazine and various aldehydes (glyoxal, acrolein, crotonaldehyde) have been investigated for their potential in synthesizing analogs of pharmaceutical substances. nih.gov
Furthermore, 1,1-dimethylhydrazine and its dihydrochloride salt are instrumental in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles. The reaction of 1,1-dimethylhydrazine with β-chlorovinyl ketones, for example, leads to the formation of pyrazole (B372694) derivatives. researchgate.net Research has shown that in some reactions involving 1,1-dimethylhydrazine for the synthesis of pyrazolo[3,4-b]pyridines, elimination of an alkyl substituent can occur. researchgate.net The formation of pyrazoles can also be achieved through a three-component reaction involving an aldehyde, a hydrazine (as the hydrochloride salt), and a β-nitrostyrene. orgsyn.org The reaction proceeds through a hydrazone intermediate which then undergoes a cycloaddition reaction. orgsyn.org
The unique reactivity of the dimethylamino group in certain contexts also allows for interesting chemical transformations. For example, the methylene (B1212753) derivative of 1,1-dimethylhydrazine, formed by reaction with formaldehyde (B43269), can participate in reactions with CH-acids to form complex bi- and tricyclic structures like pyrrolo[3,4-c]quinolines. mdpi.com
Data Tables
Table 1: Physical and Spectroscopic Properties of 1,1-Dimethylhydrazine and its Dihydrochloride
| Property | 1,1-Dimethylhydrazine | This compound |
| Molecular Formula | C₂H₈N₂ | C₂H₉ClN₂ (monohydrochloride), C₂H₁₀Cl₂N₂ (dihydrochloride) |
| Molecular Weight | 60.10 g/mol nih.gov | 96.56 g/mol (monohydrochloride), 133.02 g/mol (dihydrochloride) |
| Appearance | Colorless liquid wikipedia.org | White crystalline powder orgsyn.org |
| Boiling Point | 64.0 °C wikipedia.org | Decomposes |
| Melting Point | -57 °C wikipedia.org | 81-82 °C (monohydrochloride) orgsyn.org, 165–167 °C (dihydrochloride) orgsyn.org |
| Solubility | Miscible with water wikipedia.org | Soluble in water nih.gov |
Table 2: Selected Synthetic Reactions Involving 1,1-Dimethylhydrazine Derivatives
| Reactants | Product | Reaction Conditions | Yield | Reference |
| Dimethylamine hydrochloride, Sodium nitrite | N-Nitrosodimethylamine | Water, 70-75 °C | 88-90% | orgsyn.org |
| N-Nitrosodimethylamine, Zinc dust, Acetic acid | 1,1-Dimethylhydrazine (isolated as hydrochloride) | Water, 25-30 °C | 77-83% | orgsyn.org |
| 1,1-Dimethylurea (B72202), Sodium hypochlorite (B82951) | 1,1-Dimethylhydrazine | Aqueous, 0-10 °C then 10-30 °C | 75.1% (of theoretical rate) | google.com |
| Dibenzoylhydrazine, Dimethyl sulfate (B86663) | Dibenzoyldimethylhydrazine | Sodium hydroxide (B78521), water | 80-85% | orgsyn.org |
| Dibenzoyldimethylhydrazine, Hydrochloric acid | 1,2-Dimethylhydrazine Dihydrochloride | Reflux | 70-75% | orgsyn.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55484-54-3 |
|---|---|
Molecular Formula |
C2H10Cl2N2 |
Molecular Weight |
133.02 g/mol |
IUPAC Name |
1,1-dimethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C2H8N2.2ClH/c1-4(2)3;;/h3H2,1-2H3;2*1H |
InChI Key |
PSGNJXUKKFEIAH-UHFFFAOYSA-N |
SMILES |
CN(C)N.Cl.Cl |
Canonical SMILES |
CN(C)N.Cl.Cl |
Other CAS No. |
55484-54-3 |
Related CAS |
57-14-7 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors
Historical and Contemporary Synthetic Routes to 1,1-Dimethylhydrazine (B165182)
The synthesis of UDMH has a rich history, with several methods being established and optimized for both laboratory and industrial-scale production.
One of the earliest and most well-documented methods for preparing UDMH involves the reduction of N-Nitrosodimethylamine (NDMA). wikipedia.org This route was first reported in 1875 by Emil Fischer, who used zinc in boiling acetic acid to achieve the reduction. wikipedia.org This foundational method has been adapted for laboratory preparations, as detailed in Organic Syntheses. orgsyn.orgacs.org
The process begins with the nitrosation of dimethylamine (B145610) hydrochloride. orgsyn.org In a typical laboratory procedure, dimethylamine hydrochloride is treated with sodium nitrite (B80452) in water at an elevated temperature (70–75°C) while maintaining an acidic pH with hydrochloric acid. orgsyn.org The resulting NDMA, a yellow oil, is then distilled and purified. orgsyn.org
The subsequent reduction of the purified NDMA is carried out using a reducing agent like zinc dust in acetic acid. orgsyn.org The reaction is conducted in water at a controlled temperature (25–30°C). orgsyn.org After the reduction is complete, the UDMH is separated from the reaction mixture by steam distillation. orgsyn.org To obtain the dihydrochloride (B599025) salt, the aqueous distillate containing the free base is treated with concentrated hydrochloric acid and evaporated to yield crystalline 1,1-Dimethylhydrazine dihydrochloride. orgsyn.org While effective, the high carcinogenicity of the NDMA intermediate has made this route less desirable for large-scale commercial production due to the need for expensive and stringent safety installations. google.com
Table 1: Key Parameters for the Reduction of N-Nitrosodimethylamine
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitrosation | Dimethylamine hydrochloride, Sodium nitrite | Water, Hydrochloric acid, 70–75°C | N-Nitrosodimethylamine | 88–90% | orgsyn.org |
| Reduction | N-Nitrosodimethylamine | Zinc dust, Acetic acid, Water, 25–30°C | 1,1-Dimethylhydrazine | 60–65% (as dihydrochloride) | orgsyn.org |
A significant industrial method for UDMH production is based on the Olin Raschig process, which involves the reaction of monochloramine with dimethylamine. wikipedia.orggoogle.comwikipedia.org This process avoids the highly carcinogenic NDMA intermediate, but it presents its own set of challenges, including the formation of by-products and the handling of unstable intermediates like trichloramine. google.comdtic.mil
The product is initially formed as the hydrochloride salt, 1,1-dimethylhydrazinium chloride. wikipedia.org The recovery of UDMH from the dilute aqueous solution produced by the synthesis can be complex, often requiring a large number of distillation plates due to the solution's properties. googleapis.com Research has focused on optimizing reaction conditions to minimize the formation of by-products such as formaldehyde (B43269) dimethylhydrazone and 1,1,4,4-tetramethyl-2-tetrazene. dtic.mil
Another commercial route involves the N-dimethylation of an acylhydrazine, followed by hydrolysis to release the free UDMH. wikipedia.orgacs.org This two-step method offers an alternative to the nitrosamine (B1359907) and chloramination routes. google.com
The process begins with the reductive alkylation of an acid hydrazide, such as acetylhydrazine, using formaldehyde and hydrogen in the presence of a suitable catalyst. wikipedia.orggoogle.com This step produces N,N-dimethyl-2-acylhydrazine in nearly quantitative yield. google.com
CH₃C(O)NHNH₂ + 2CH₂O + 2H₂ → CH₃C(O)NHN(CH₃)₂ + 2H₂O wikipedia.org
The resulting N,N-dimethyl acetylhydrazine is then cleaved in the second step to yield UDMH. google.com This cleavage can be achieved through base hydrolysis, where the substituted hydrazine (B178648) is treated with a base like sodium hydroxide (B78521) and the UDMH is recovered by distillation. wikipedia.orggoogle.com
CH₃C(O)NHN(CH₃)₂ + H₂O → CH₃COOH + H₂NN(CH₃)₂ wikipedia.org
Table 2: Two-Step Synthesis via Acetylhydrazine
| Step | Description | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1. Reductive Alkylation | N-dimethylation of acetylhydrazine | Formaldehyde, Hydrogen | N,N-dimethyl acetylhydrazine | wikipedia.orggoogle.com |
| 2. Hydrolysis | Cleavage of the acetyl group | Base (e.g., NaOH) or Hydrazine | 1,1-Dimethylhydrazine | wikipedia.orggoogle.com |
Beyond the primary industrial methods, several other strategies for synthesizing UDMH have been reported, primarily for laboratory use. orgsyn.org These include:
Methylation of hydrazine : This involves the direct methylation of hydrazine, though controlling the degree and position of methylation can be challenging. orgsyn.org
Reduction of nitrodimethylamine : Similar to the NDMA route, this involves the reduction of a nitrogen-oxygen compound. orgsyn.org
Action of aminopersulfuric acid on dimethylamine : This method provides another pathway to form the N-N bond. orgsyn.org
Hofmann rearrangement of 1,1-dimethylurea (B72202) : A process has been developed where 1,1-dimethylurea is reacted with a hypochlorite (B82951) salt to form an N-chloro intermediate, which then undergoes a Hofmann rearrangement to yield UDMH. google.com
Precursor Chemistry and Starting Materials
The synthesis of 1,1-Dimethylhydrazine is fundamentally dependent on the availability and reactivity of its key precursors. Dimethylamine, in particular, is a cornerstone of the most common production routes.
Dimethylamine ((CH₃)₂NH) is a crucial starting material for the two most prominent UDMH synthesis pathways. wikipedia.org It is a secondary amine produced industrially by the catalytic reaction of methanol (B129727) and ammonia (B1221849) at high temperatures and pressures. wikipedia.org
In the N-Nitrosodimethylamine reduction route , dimethylamine (often in the form of its hydrochloride salt) is the direct precursor to NDMA. orgsyn.orggoogle.com The amine is reacted with a nitrosating agent, such as sodium nitrite under acidic conditions, to form the N-nitroso derivative, which is the key intermediate for the subsequent reduction. orgsyn.orgacs.org
In the Olin Raschig process , dimethylamine serves as the nucleophile that reacts with monochloramine. wikipedia.orggoogle.comdtic.mil An excess of dimethylamine is typically used to favor the formation of UDMH over other potential side reactions. dtic.mil The basicity and nucleophilicity of dimethylamine are central to the success of this N-N bond-forming reaction. wikipedia.org Its role as a direct precursor makes its industrial availability and cost significant factors in the economics of UDMH production. google.com
Derivation from N-Nitrosodimethylamine
The process typically begins with the synthesis of the precursor, N-Nitrosodimethylamine. This is commonly prepared by the reaction of dimethylamine hydrochloride with sodium nitrite in an acidic aqueous solution. orgsyn.orggoogle.comacs.org The resulting NDMA, a yellow oil, is then isolated and purified before its use in the subsequent reduction step. orgsyn.org
The core of the synthesis is the reduction of N-Nitrosodimethylamine. A common and effective method for this reduction utilizes zinc dust in the presence of acetic acid. orgsyn.org In this reaction, the mixture of NDMA, water, and zinc dust is treated with acetic acid while maintaining a controlled temperature. orgsyn.org The reaction converts NDMA into 1,1-Dimethylhydrazine. Following the reduction, the resulting hydrazine is typically isolated from the reaction mixture as its hydrochloride salt to improve stability and ease of handling. orgsyn.orgorgsyn.org The final product, this compound, is obtained as a crystalline solid. orgsyn.org
Detailed research findings from established organic synthesis procedures outline a specific methodology. The preparation of unsymmetrical dimethylhydrazine by the reduction of nitrosodimethylamine was described by Fischer and Renouf. orgsyn.org A typical laboratory-scale synthesis involves two distinct stages:
Preparation of N-Nitrosodimethylamine : Dimethylamine hydrochloride is dissolved in water with a small amount of hydrochloric acid. The solution is heated and stirred while an aqueous suspension of sodium nitrite is added. The reaction is maintained at a slightly acidic pH. The NDMA product is then isolated by distillation. orgsyn.org This process can yield 88-90% of the theoretical amount. orgsyn.org
Reduction to unsym.-Dimethylhydrazine Hydrochloride : The purified N-Nitrosodimethylamine is mixed with water and a significant excess of zinc dust. Acetic acid is then added portion-wise to the stirred mixture, keeping the temperature between 25–30°C. After the reaction is complete, the mixture is processed to isolate the 1,1-Dimethylhydrazine, which is then converted to its hydrochloride salt. orgsyn.org
The following table summarizes key parameters for the reduction step as described in the literature:
| Parameter | Value / Description | Source |
| Precursor | N-Nitrosodimethylamine | orgsyn.org |
| Reducing Agent | Zinc dust (100%) | orgsyn.org |
| Solvent / Medium | Water | orgsyn.org |
| Acid | Acetic acid (85%) | orgsyn.org |
| Temperature | 25–30 °C | orgsyn.org |
| Reactant Molar Ratio | ~2.7 moles NDMA to 10 gram atoms Zinc | orgsyn.org |
| Product Form | Hydrochloride salt | orgsyn.org |
Chemical Reactivity and Transformation Pathways
Fundamental Reaction Mechanisms
The chemical behavior of 1,1-Dimethylhydrazine (B165182) is characterized by its high reactivity, particularly its propensity for oxidation. The transformation of this compound is governed by complex reaction mechanisms involving electron transfers and the formation of transient radical species.
The electrochemical oxidation of 1,1-Dimethylhydrazine at a platinum electrode has been shown to proceed via an initial two-electron oxidation. utexas.edu This process leads to the formation of 1,1-dimethyldiazene, which subsequently undergoes a slower chemical decomposition. utexas.edu The initial electrode reaction involves the cleavage of the nitrogen-hydrogen bonds. utexas.edu
Oxidative transformations of 1,1-Dimethylhydrazine are fundamentally radical processes. nih.gov The reaction with strong oxidizers like hydrogen peroxide leads to the formation of hundreds of nitrogen-containing products, which are formed through radical mechanisms. nih.gov These transformations are often two-stage processes, initially forming a multitude of complex, unstable intermediates that can contain up to ten nitrogen atoms. nih.gov These intermediates then convert into more stable final products. nih.gov
The presence of radical intermediates has been confirmed using techniques like EPR (Electron Paramagnetic Resonance) spectroscopy. nih.gov For instance, the reaction between 1,1-Dimethylhydrazine and 2,3,5-Triphenyl-2H-tetrazolium chloride (TPT) was shown to be radical in nature. nih.gov Similarly, theoretical studies on the degradation of 1,1-Dimethylhydrazine by hydroxyl radicals (·OH) have identified various precursor byproducts, including (CH3)CH2NNH2, dimethylamino, and CH3NNH2. researchgate.net The reaction with potassium permanganate (B83412) is noted to be exceptionally rapid, producing large quantities of methyl radicals at the initial stage. doi.org The classes of heterocyclic nitrogen-containing compounds found among the oxidation products include imines, piperidines, pyrrolidines, dihydropyrazoles, dihydroimidazoles, triazoles, aminotriazines, and tetrazines. nih.gov
Environmental Degradation and Transformation Mechanisms
1,1-Dimethylhydrazine degrades rapidly in most environmental media, with oxidation being the predominant fate process. cdc.gov Its transformation in the environment is influenced by a variety of factors, leading to a number of potentially hazardous substances such as amines, nitrosoamines, triazoles, and pyrazoles. researchgate.net
In aqueous systems, the degradation rate of 1,1-Dimethylhydrazine is highly dependent on specific environmental conditions. cdc.gov The reaction with dissolved oxygen can be catalyzed by metal ions or occur as an uncatalyzed reaction, producing products like N-nitrosodimethylamine, formaldehyde (B43269), and dimethylamine (B145610). cdc.govnih.gov The half-life of 1,1-dimethylhydrazine in ponds and seawaters has been reported to range from 10 to 14 days. cdc.gov
In the atmosphere, 1,1-Dimethylhydrazine degrades quickly through reactions with ozone, hydroxyl (OH) radicals, and nitrogen dioxide. cdc.gov The reaction with ozone is considered a major fate pathway. cdc.gov The atmospheric half-life can range from less than 10 minutes to several hours, depending on the concentration of pollutants like ozone and hydroxyl radicals. cdc.gov For example, in a reaction with ozone, the rate constant for 1,1-dimethylhydrazine was found to be greater than 1x10⁻¹⁵ cm³ molecule⁻¹s⁻¹, with N-nitrosodimethylamine being a major product. cdc.gov
The oxidation of 1,1-Dimethylhydrazine is significantly accelerated by catalysts. In aqueous solutions, the reaction with dissolved oxygen is notably catalyzed by metal ions, particularly copper. cdc.govnih.gov In the absence of copper, oxidation by air was not observed. nih.gov The presence of copper, even at concentrations below 1 ppm, facilitates the degradation. nih.gov Transition metals such as iron (Fe) and manganese (Mn) also serve as catalysts for oxidation, for instance, when using hydrogen peroxide. doi.orgcatalysis.ru The use of Fenton's reagent (Fe²⁺ + H₂O₂) can cause the concentration of 1,1-dimethylhydrazine to decrease rapidly. doi.org
Photocatalysis also enhances degradation. Using a TiO₂/SBA-15 catalyst under vacuum-ultraviolet (VUV) irradiation, the degradation rate of 1,1-Dimethylhydrazine was significantly increased compared to VUV photolysis alone, indicating a synergistic effect. nih.gov
Table 1: Effect of Catalysts on 1,1-Dimethylhydrazine Degradation
| Catalyst/System | Oxidant | Key Finding | Reference |
|---|---|---|---|
| Copper ions (Cu²⁺) | Air/Dissolved O₂ | Significantly catalyzes oxidation; no oxidation observed without copper. | cdc.govnih.gov |
| Hydrogen Peroxide (H₂O₂) + Copper (Cu²⁺) | H₂O₂ | Efficient degradation, but promotes the formation of NDMA. | nih.gov |
| Fenton's Reagent (Fe²⁺ + H₂O₂) | H₂O₂ (via ·OH radicals) | Rapidly decreases 1,1-dimethylhydrazine concentration. | doi.org |
| TiO₂/SBA-15 | VUV Light | Synergistic effect enhances photocatalytic degradation rate. | nih.gov |
| Transition Metals (Cu, Fe, Co, Mn) on oxide carriers | Air | Cu-containing catalysts were found to be the most active. | catalysis.ru |
Several environmental parameters strongly influence the degradation rate of 1,1-Dimethylhydrazine.
pH: The pH of the medium is a critical factor. In aqueous systems, degradation proceeds more rapidly in alkaline solutions. cdc.gov The efficiency of degradation by air in the presence of copper increases as the pH increases. nih.gov However, the formation of the carcinogen N-nitrosodimethylamine (NDMA) also increases at neutral and alkaline pH. nih.gov In photocatalytic degradation studies, the maximum degradation rate was observed at a pH of 9.0. nih.gov Theoretical studies show that the reaction pathways and rate constants can vary significantly depending on whether the UDMH molecule is in its neutral, protonated, or deprotonated form, which is dictated by pH. researchgate.net
Oxygen Concentration: The presence and concentration of dissolved oxygen are important for the oxidative degradation of 1,1-Dimethylhydrazine in water. cdc.gov For some biodegradation pathways, oxygen is essential for the microorganisms to metabolize the compound. mdpi.com
Temperature: Temperature affects the rate of chemical reactions, and the degradation of 1,1-Dimethylhydrazine is no exception, with elevated temperatures generally increasing reaction rates. cdc.govnoaa.gov
Organic Matter and Other Ions: In aquatic environments, the presence of organic matter was found to be a major factor affecting degradation rates. cdc.gov In soil, degradation is influenced by organic matter content, autochthonous microorganisms, and the presence of metal ions. mdpi.com
Table 2: Influence of pH on 1,1-Dimethylhydrazine Degradation Rate Constant
| System | Initial pH | Pseudo-first-order rate constant (k) (min⁻¹) | Reference |
|---|---|---|---|
| VUV/TS-2 Photocatalysis | 3 | 0.01304 | nih.gov |
| VUV/TS-2 Photocatalysis | 6 | 0.01778 | nih.gov |
| VUV/TS-2 Photocatalysis | 8 | 0.02215 | nih.gov |
| VUV/TS-2 Photocatalysis | 9 | 0.02511 | nih.gov |
| VUV/TS-2 Photocatalysis | 10 | 0.01972 | nih.gov |
| VUV/TS-2 Photocatalysis | 12 | 0.01552 | nih.gov |
Biodegradation Pathways and Microbial Interactions
The biodegradation of 1,1-dimethylhydrazine (UDMH), the free base of 1,1-dimethylhydrazine dihydrochloride (B599025), is a complex process influenced by environmental conditions and microbial activity. While UDMH is toxic to many microorganisms, certain bacterial strains have demonstrated the ability to degrade it. nih.gov
Research has shown that the rate of UDMH degradation varies significantly across different soil types. In one study, the degradation rates were 0%, 11%, 11%, and 50% in cleaned sand, sandy soil, organic soil, and clay soil, respectively, over a one-hour period. nih.gov This suggests that soil composition, particularly the presence of organic matter and clay, plays a crucial role in its natural attenuation. The half-life of UDMH in pond and seawaters has been reported to range from 10 to 14 days, primarily due to reactions with oxygen and other free radicals. cdc.gov
At high concentrations, UDMH exhibits toxicity to microbial populations, which can inhibit its biodegradation. cdc.gov However, at lower concentrations, biodegradation can be a significant removal pathway. cdc.gov Studies have identified specific bacterial strains capable of metabolizing UDMH. For instance, Stenotrophomonas sp. and Comamonas sp., isolated from activated sludge, have been shown to degrade UDMH in both aqueous solutions and soil. mdpi.com The degradation process is influenced by factors such as the presence of an additional carbon source (co-metabolism) and oxygen levels. mdpi.com For example, Comamonas sp. P4 showed improved degradation of UDMH when an extra carbon source was available. mdpi.com
The interaction of UDMH with bacterial cells can lead to oxidative stress. Studies using recombinant bioluminescent strains of Escherichia coli have indicated that the toxic effects of UDMH on bacteria are mediated by the formation of hydrogen peroxide. nih.gov
Interactive Data Table: UDMH Degradation by Bacterial Strains
| Bacterial Strain | Degradation Capability | Influencing Factors | Reference |
| Stenotrophomonas sp. M12 | Degrades 50 mg·L−1 UDMH in aqueous medium as a sole carbon source. | Oxygen content is important. mdpi.com | mdpi.com |
| Comamonas sp. P4 | Limited degradation as a sole carbon source; capacity improves with an extra carbon source. Degrades 100–600 mg·kg−1 in soil. | Co-metabolism enhances degradation. mdpi.com | mdpi.com |
| Rhodococcus B30 | Degraded methylhydrazine (structurally similar) with a half-life of about 2.5 days in batch cultures. | Not specified for UDMH. | nih.gov |
| Achromobacter sp. | Degraded methylhydrazine (structurally similar) with a half-life of about 2.5 days in batch cultures. | Not specified for UDMH. | nih.gov |
Formation of Transformation Products
The chemical transformation of 1,1-dimethylhydrazine in the environment leads to a variety of byproducts through oxidation, hydrolysis, and biodegradation. smolecule.com In soil, transformation products of UDMH have been found to migrate to depths of up to 120 cm. nih.gov A study of soil samples from rocket fuel spill sites identified 18 previously unknown metabolites of UDMH that are formed under field conditions. nih.gov
Oxidation is a primary mechanism for the degradation of 1,1-dimethylhydrazine, resulting in several nitrogen-containing byproducts. cdc.gov The reaction with dissolved oxygen, often catalyzed by metal ions like copper, can produce a range of compounds. cdc.govnih.gov In addition to the well-studied N-nitrosodimethylamine (NDMA), other nitrogenous products include dimethylamine and tetramethyltetrazene. cdc.govnih.gov The presence of copper and the pH of the solution significantly influence the rate and products of oxidation. nih.gov For instance, in the presence of copper, UDMH degradation by air is more efficient at higher pH levels. nih.gov In field studies of contaminated soil, various triazole derivatives have been identified as significant transformation products, including 1-methyl-1H-1,2,4-triazole, 1-ethyl-1H-1,2,4-triazole, and 1,3-dimethyl-1H-1,2,4-triazole. nih.gov
Interactive Data Table: Identified Nitrogen-Containing Byproducts of UDMH
| Byproduct | Formation Pathway | Environment/Conditions | Reference |
| N-Nitrosodimethylamine (NDMA) | Oxidation | Aqueous solution, neutral to alkaline pH, presence of copper. nih.gov | nih.gov |
| Dimethylamine | Oxidation | Aqueous solution. cdc.gov | cdc.gov |
| Tetramethyltetrazene | Oxidation | Aqueous solution. nih.gov | nih.gov |
| 1-methyl-1H-1,2,4-triazole | Transformation in soil | Field conditions at rocket fall places. nih.gov | nih.gov |
| 1-ethyl-1H-1,2,4-triazole | Transformation in soil | Field conditions at rocket fall places. nih.gov | nih.gov |
| 1,3-dimethyl-1H-1,2,4-triazole | Transformation in soil | Field conditions at rocket fall places. nih.gov | nih.gov |
| 4-Methyl-4H-1,2,4-triazole | Transformation in soil | Field conditions at rocket fall places. nih.gov | nih.gov |
A significant concern regarding the transformation of 1,1-dimethylhydrazine is the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen. nih.govwikipedia.org The oxidation of UDMH, particularly in aqueous solutions, can lead to the formation of NDMA. nih.gov This process is notably influenced by pH and the presence of metal catalysts such as copper. nih.gov NDMA formation is more pronounced at neutral and alkaline pH levels. nih.gov
A key pathway for NDMA formation during water treatment processes like chloramination involves the reaction of secondary amines with chloramines to form UDMH as an intermediate. nih.govresearchgate.net More recent research highlights the critical role of dichloramine and dissolved oxygen in this pathway. nih.govresearchgate.net It is proposed that dichloramine reacts with secondary amine precursors to form chlorinated unsymmetrical dialkylhydrazine intermediates. nih.govresearchgate.net These intermediates are then oxidized by dissolved oxygen to form nitrosamines, a process that competes with their oxidation by chloramines. nih.govresearchgate.net The weak N-Cl bond in the chlorinated UDMH intermediate is thought to facilitate the incorporation of dissolved oxygen, leading to NDMA formation. nih.govresearchgate.net
During the transformation of 1,1-dimethylhydrazine, hydrazone derivatives are notable products. Formaldehyde dimethylhydrazone is a primary transformation product, especially during autoxidation under aerobic conditions. smolecule.comnih.gov In vitro studies have also observed the formation of formaldehyde from UDMH in the presence of rat liver microsomes. nih.gov Furthermore, it has been suggested that 1,1-dimethylhydrazine can form hydrazones with derivatives of vitamin B6, which may have biological implications. uzh.ch The formation of hydrazones is also catalyzed by hydrogen ions in low concentrations. scispace.com
Chemical Remediation and Detoxification Research
Adsorbent-Based Neutralization Strategies
Adsorption has been investigated as an effective method for the neutralization and removal of 1,1-dimethylhydrazine from contaminated environments, particularly in the case of fuel spills. researchgate.net One promising adsorbent that has been studied is hydrolysis lignin (B12514952), a byproduct of the wood processing industry. researchgate.net
Research has demonstrated that hydrolysis lignin can effectively adsorb UDMH from both aqueous and gaseous phases. scispace.comresearchgate.net The adsorption process is influenced by factors such as the moisture content of the lignin and the ambient temperature. researchgate.net The reaction between UDMH and the active centers of the adsorbent, which include carbonyl and carboxyl groups, is characterized as a chemisorption process with an activation energy of 85.9 kJ/mol. researchgate.net The kinetics of this reaction are close to first-order. researchgate.net
The efficiency of UDMH adsorption by hydrolysis lignin from a gaseous medium is significantly affected by the adsorbent's moisture content. An increase in moisture from 5% to 30% resulted in a 29-fold increase in the adsorption rate. scispace.com This is attributed to the interaction between UDMH and water, followed by the reaction of the aqueous or protonated UDMH with the surface adsorption sites on the lignin. scispace.com
Interactive Data Table: Kinetic and Thermodynamic Parameters of UDMH Adsorption by Hydrolysis Lignin
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 85.9 kJ/mol | Temperature range of 24 to 35 °C | researchgate.net |
| Reaction Order | Close to first-order | Not specified | researchgate.net |
Supercritical Water Transformation Studies
The transformation of 1,1-Dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH) in supercritical water has been investigated as a promising technology for its decomposition and the treatment of wastewater containing this hazardous compound. Supercritical water, with its unique properties above its critical point (374 °C, 22.1 MPa), acts as an effective medium for various chemical reactions, including oxidation and gasification. researchgate.netwikipedia.org
Research into the behavior of UDMH in supercritical water has primarily focused on two main pathways: supercritical water oxidation (SCWO) and supercritical water gasification (SCWG). researchgate.netdaneshyari.com While both methods aim at the degradation of UDMH, they operate under different conditions and yield different products. SCWO, an oxidative process, has been noted to potentially produce hydrogen nitrate, which can lead to reactor corrosion. researchgate.netdaneshyari.com In contrast, SCWG is conducted in a reducing environment, offering a pathway for both harmless treatment and resource utilization. researchgate.net
Studies have shown that UDMH can be completely degraded in supercritical water within a short residence time. For instance, at temperatures between 400 °C and 550 °C in a quartz reactor, full degradation of UDMH was achieved within 3 minutes. researchgate.net The primary organic compounds remaining in the liquid phase after this process were identified as dimethylamino acetonitrile (B52724) and trimethylamine. researchgate.net
The gasification of UDMH in supercritical water yields combustible gaseous products. The main components of the gas phase are methane, hydrogen, carbon monoxide, and ethane. researchgate.net The efficiency of carbon conversion to gaseous products can be significant, with one study reporting a maximum carbon efficiency of 90.25% at 550 °C with a 10-minute residence time. researchgate.net The pyrolysis activation energy for UDMH in supercritical water has been determined to be 49.98 ± 7.38 kJ/mol. researchgate.net
The effectiveness of supercritical water gasification is influenced by several factors, including temperature and the presence of catalysts. Increasing the temperature generally favors the degradation of UDMH and increases gas yield. mdpi.com The addition of alkaline catalysts has also been shown to promote gas efficiency. mdpi.com
Research Findings on Supercritical Water Gasification of UDMH
The following table summarizes the results from a study on the gasification of UDMH in supercritical water, highlighting the effect of temperature on the process.
| Temperature (°C) | Residence Time (min) | Pressure (MPa) | Gas Yield (mol/kg) | Hydrogen (H₂) Molar Fraction (%) | Carbon Monoxide (CO) Molar Fraction (%) | Methane (CH₄) Molar Fraction (%) |
| 400 | 10 | 23 | - | - | - | - |
| 450 | 10 | 23 | - | - | - | - |
| 500 | 10 | 23 | - | - | - | - |
| 550 | 10 | 23 | - | - | - | - |
Data derived from textual descriptions in research articles. Specific quantitative values for gas composition at each temperature were not fully detailed in the provided search results. researchgate.net
Key Transformation Products in Supercritical Water
| Phase | Compound |
| Liquid | Dimethylamino acetonitrile |
| Trimethylamine | |
| Gaseous | Methane |
| Hydrogen | |
| Carbon Monoxide | |
| Ethane |
This table is based on the identified ultimate organic compounds in the residual liquid and the primary gaseous products from supercritical water treatment of UDMH. researchgate.net
Applications in Advanced Organic Synthesis
Role as a Versatile Synthon and Reagent
1,1-Dimethylhydrazine (B165182) dihydrochloride (B599025), and its derivatives, exhibit a rich and varied reactivity profile, enabling their use in a multitude of synthetic transformations.
While 1,1-dimethylhydrazine dihydrochloride itself is not typically used directly as a nucleophile in Michael additions due to the protonation of the nitrogen atoms, its derivative, 1,1-dimethyl-2-methylene hydrazone (MDH), formed from the reaction of 1,1-dimethylhydrazine with a formalin solution, readily participates in Michael-type additions. This reactivity is particularly evident in its reactions with electron-deficient systems such as tetracyanoethylated ketones (TCEKs). The addition occurs at the methylene-active position of the TCEKs, showcasing the utility of the 1,1-dimethylhydrazine core as a precursor to a reactive synthon for carbon-carbon bond formation. nih.gov
A notable example is the reaction of MDH with TCEKs derived from various cyclic ketones. This transformation serves as a key step in the synthesis of complex heterocyclic frameworks. nih.gov
The involvement of 1,1-dimethylhydrazine in rearrangement reactions is a documented aspect of its chemistry. For instance, in the synthesis of 1,1-dimethylhydrazine itself, a key step involves the Hofmann rearrangement of an N-chloro derivative of 1,1-dimethylurea (B72202). google.com
More pertinent to its application as a reagent, a rearrangement of the dimethylamine (B145610) fragment has been observed in the reaction of 1,1-dimethyl-2-methylene hydrazone (MDH) with a tetracyanoethylated ketone derived from 2-methylcyclohexanone. This particular reaction leads to the formation of an epiminomethanoquinoline-3,4-dicarbonitrile, a bi- and tricyclic structure, highlighting a more complex reaction pathway involving a rearrangement step. nih.gov
Beyond its role as a stoichiometric reagent, 1,1-dimethylhydrazine has been shown to exhibit catalytic activity, accelerating certain cyclization reactions. A prime example of this is its ability to catalyze the cyclization of a tetracyanoethylated ketone based on cyclododecanone (B146445) into a cyclododec[b]pyran-3,4-dicarbonitrile derivative. nih.gov This catalytic function underscores the compound's potential to facilitate the formation of cyclic structures, expanding its utility in organic synthesis. The precise mechanism of this catalysis involves the amine functionality of the hydrazine (B178648) derivative promoting the intramolecular cyclization.
Heterocyclic Compound Synthesis
The reactivity of 1,1-dimethylhydrazine and its derivatives makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.
The synthesis of pyrazolidines often involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or other suitable precursors. While the general synthesis of pyrazolidine-3,5-diones can be achieved by reacting malonic acid derivatives with hydrazines like phenylhydrazine, specific and detailed research findings for the direct use of this compound in the synthesis of the parent pyrazolidine (B1218672) ring are not extensively documented in readily available literature. researchgate.netijpsr.com The steric hindrance and electronic effects of the two methyl groups on the same nitrogen atom may influence its reactivity in such cyclization reactions compared to monosubstituted or unsubstituted hydrazine.
A significant application of 1,1-dimethylhydrazine is in the synthesis of complex, multi-ring heterocyclic systems, particularly through its more reactive methylene (B1212753) derivative, 1,1-dimethyl-2-methylene hydrazone (MDH). nih.gov
The reaction of MDH with tetracyanoethylated ketones (TCEKs) derived from cyclohexanone (B45756) and 4-propylcyclohexanone (B1345700) leads to the formation of bi- and tricyclic structures, specifically pyrrolo[3,4c]quinolines. nih.gov Similarly, the reaction with a TCEK based on cyclododecanone results in the formation of a cyclododec[b]pyran-3,4-dicarbonitrile. nih.gov
Furthermore, MDH reacts with tetracyanoethane (B8210308) (TCNEH2) to produce a pyrrole (B145914) derivative, specifically 5-Amino-1-(dimethylamino)-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile, in good yield. nih.gov The general Paal-Knorr synthesis provides a well-established route to pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849). wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in While this is a general method, the specific application of this compound in this context is less commonly reported than the use of its methylene derivative. nih.gov
Table of Research Findings on Heterocyclic Synthesis using 1,1-Dimethyl-2-methylene hydrazone (MDH)
| Starting Materials (MDH +) | Product Formed | Yield (%) | Reference |
| Tetracyanoethylated cyclohexanone | Pyrrolo[3,4c]quinoline derivative | Not specified | nih.gov |
| Tetracyanoethylated 4-propylcyclohexanone | Pyrrolo[3,4c]quinoline derivative | Not specified | nih.gov |
| Tetracyanoethylated 2-methylcyclohexanone | Epiminomethanoquinoline-3,4-dicarbonitrile | Not specified | nih.gov |
| Tetracyanoethylated cyclododecanone | Cyclododec[b]pyran-3,4-dicarbonitrile | Not specified | nih.gov |
| Tetracyanoethane (TCNEH2) | 5-Amino-1-(dimethylamino)-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile | 81% | nih.gov |
Utilization of Hydrazones as Intermediates in Complex Molecule Construction
The condensation of 1,1-dimethylhydrazine, typically generated in situ from its dihydrochloride salt by treatment with a base, with carbonyl compounds yields dimethylhydrazones. These hydrazones are not merely simple derivatives but are powerful intermediates in organic synthesis, enabling the construction of intricate molecular architectures through various synthetic strategies.
1,1-Dimethyl-2-methylene Hydrazone (MDH) as a Key Intermediate
1,1-Dimethyl-2-methylene hydrazone (MDH), also known as formaldehyde (B43269) dimethylhydrazone, is a highly valuable C1 synthon. It is readily prepared from 1,1-dimethylhydrazine and formaldehyde. nih.gov The high reactivity of the C=N double bond in MDH allows it to participate in a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules. For instance, MDH has been employed as a dienophile in Diels-Alder reactions, facilitating the construction of heterocyclic structures. nih.gov Its ability to act as a methylene transfer reagent further underscores its importance in synthetic chemistry. researchgate.net
The generation of MDH from this compound involves the initial liberation of the free hydrazine, which then reacts with formaldehyde. This process highlights the role of the dihydrochloride salt as a stable and convenient source for the highly reactive UDMH.
Glyoxal Monodimethylhydrazone (DMHG) in Multifunctional Structure Synthesis
Glyoxal monodimethylhydrazone (DMHG) is another pivotal intermediate derived from 1,1-dimethylhydrazine. It is synthesized by the reaction of UDMH with glyoxal. nih.gov DMHG possesses two reactive centers: the hydrazone moiety and the free aldehyde group, making it a versatile synthon for creating multifunctional and biologically relevant structures.
DMHG has been instrumental in the synthesis of various nitrogen-containing heterocycles. For example, it serves as a precursor in the Knorr synthesis of pyrroles. The process involves the metallization of the dimethylhydrazone, followed by conversion to an acetal, hydrolysis, and subsequent intramolecular cyclization to form the pyrrole ring. nih.gov This methodology has been successfully applied to the synthesis of complex structures like pyrrole-pyridines. nih.gov The reaction of DMHG with acylated active methylene compounds under solvent-free microwave irradiation provides a novel pathway to 1-aminopyrroles and other nitrogen heterocycles. nih.gov
The following table summarizes key reactions and products involving DMHG:
| Reactant(s) | Reaction Type | Product Class | Reference |
| DMHG, Acylated Active Methylene Compounds | Microwave-assisted condensation | 1-Aminopyrroles | nih.gov |
| DMHG | Knorr synthesis (multi-step) | Pyrroles, Pyrrole-pyridines | nih.gov |
| DMHG, N,N-dimethylformiminium hydrochloride | Electrophilic substitution | Substituted hydrazones | nih.gov |
Precursor in Specialized Chemical Classes
Beyond its use in forming hydrazone intermediates, this compound is a direct or indirect precursor for the synthesis of specialized chemical classes, including substituted hydrazines and highly strained diaziridine rings.
Synthesis of Substituted Hydrazines and Diaziridines
The core structure of 1,1-dimethylhydrazine, readily available from its dihydrochloride salt, is a valuable platform for creating more complex hydrazine derivatives. Direct reductive hydrazination of ketones and aldehydes with hydrazine derivatives in the presence of a reducing agent like trichlorosilane (B8805176) offers a one-pot method for synthesizing 1,1-disubstituted hydrazines with high yields. organic-chemistry.org This approach provides an efficient route to a wide range of substituted hydrazines that can be further elaborated.
Furthermore, 1,1-dimethylhydrazine and its derivatives are implicated in the synthesis of diaziridines, which are three-membered heterocyclic compounds containing two nitrogen atoms. nih.gov These strained rings are valuable synthetic intermediates. A diastereoselective synthesis of substituted diaziridines can be achieved from simple ketones, aldehydes, and amines in the presence of hydroxylamine-O-sulfonic acid (HOSA) and a weak inorganic base. rsc.org This method allows for the creation of three stereocenters in a single step with high diastereoselectivity.
The table below outlines some synthetic methods for substituted hydrazines and diaziridines:
| Starting Materials | Reagents | Product Class | Key Features | Reference |
| Ketones/Aldehydes, Phenylhydrazines | Trichlorosilane, Lewis Base (e.g., HMPA) | 1,1-Disubstituted Hydrazines | One-pot, high yield, mild conditions | organic-chemistry.org |
| Ketones, Aldehydes, Amines | Hydroxylamine-O-sulfonic acid (HOSA), Weak Base | Substituted Diaziridines | Diastereoselective, three stereocenters formed | rsc.org |
Derivatization for Molecular Design Applications
The derivatization of 1,1-dimethylhydrazine, sourced from its dihydrochloride, is a powerful tool for molecular design, enabling the creation of molecules with specific functions and properties. This is particularly evident in the development of functionalized materials and analytical reagents.
For example, hydrazine-functionalized Schiff bases can be synthesized through the condensation of hydrazines with aldehydes. eurjchem.com These compounds can exhibit interesting electronic and biological properties. The reaction of 1,1-dimethylhydrazine with organosilicon compounds containing a Si-Cl bond is a general method for producing Si-substituted 1,1-dimethylhydrazine derivatives. sibran.ru This hydrazinolysis of organosilyl chlorides provides a straightforward route to novel organosilicon-nitrogen compounds. sibran.ru
The reactivity of the hydrazine moiety also allows for its incorporation into larger molecular frameworks, leading to the design of specialized chemical structures for various applications.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, providing detailed information about its structure and connectivity. For 1,1-Dimethylhydrazine (B165182) dihydrochloride (B599025), ¹H and ¹³C NMR are fundamental in confirming its identity.
Proton (¹H) NMR Structural Elucidation
The ¹H NMR spectrum of 1,1-Dimethylhydrazine dihydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. In its protonated form, [(CH₃)₂NNH₃]²⁺ 2Cl⁻, there are two primary sets of protons: those of the two methyl (CH₃) groups and the three protons of the hydrazinium (B103819) (-NH₃⁺) group.
Due to the symmetrical nature of the two methyl groups attached to the same nitrogen atom, they are chemically equivalent and would therefore be expected to produce a single, sharp signal. The integration of this signal would correspond to six protons. The chemical shift of these methyl protons would be influenced by the adjacent positively charged nitrogen atom, causing a downfield shift compared to the free base, 1,1-dimethylhydrazine.
The protons on the terminal nitrogen of the hydrazinium group are also anticipated to give rise to a distinct signal. The chemical environment of these protons is significantly affected by the positive charge and coupling with the adjacent nitrogen atom.
Specific experimental data for the ¹H NMR spectrum of this compound, including precise chemical shifts and coupling constants, were not available in the public literature at the time of this writing. The analysis presented is based on established principles of NMR spectroscopy.
Carbon-¹³ (¹³C) NMR Structural Elucidation
In the ¹³C NMR spectrum of this compound, the two methyl carbons are chemically equivalent and would be expected to produce a single resonance. The chemical shift of this carbon signal would be influenced by the electronegativity of the adjacent nitrogen atom. PubChem lists a ¹³C NMR spectrum for the related compound, 1,1-Dimethylhydrazine monohydrochloride, which can provide an approximation of the expected chemical shift. chemicalbook.com
Table 1: Predicted ¹³C NMR Data for this compound (Based on general principles and data for related compounds)
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | ~50-60 |
Note: Specific experimental ¹³C NMR data for this compound was not found in the surveyed literature. The table provides an estimated chemical shift range.
Chemical Shift Analysis of Hydrazine (B178648) Nitrogen Protons
The chemical shifts of protons attached to nitrogen atoms (N-H protons) in hydrazine derivatives are particularly informative but can also be complex. researchgate.net The positions of these signals are highly dependent on factors such as the solvent, temperature, concentration, and the extent of protonation. researchgate.net In the case of this compound, the protons are part of a hydrazinium group (-NH₃⁺).
The positive charge on the nitrogen atom leads to a significant deshielding of the attached protons, resulting in a pronounced downfield chemical shift. researchgate.net The exact chemical shift value can provide insights into the electronic environment of the nitrogen atom. Furthermore, the multiplicity of the N-H signal can be influenced by quadrupole broadening from the ¹⁴N nucleus and exchange with solvent protons. In acidic solutions, proton exchange can sometimes lead to a sharpening of the N-H signals. A detailed analysis of these shifts, often in conjunction with variable temperature NMR studies, can offer valuable information about the protonation state and intermolecular interactions of the compound. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Product Identification
High-resolution mass spectrometry (HRMS) is a critical tool for identifying the complex array of products that can form from the transformation of 1,1-Dimethylhydrazine. For instance, the oxidation of 1,1-dimethylhydrazine can lead to a multitude of nitrogen-containing compounds. A study utilizing high-resolution Orbitrap mass spectrometry to investigate the oxidation of 1,1-dimethylhydrazine with hydrogen peroxide revealed the formation of hundreds of CHN and CHNO class products. nih.gov The high accuracy of HRMS allows for the determination of the elemental composition of these products, which is the first step in their structural identification. nih.gov The study identified various classes of heterocyclic nitrogen-containing compounds among the oxidation products, including imines, piperidines, pyrrolidines, dihydropyrazoles, dihydroimidazoles, triazoles, aminotriazines, and tetrazines. nih.gov
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also powerful techniques for separating and identifying transformation products of 1,1-dimethylhydrazine in various matrices. researchgate.netmdpi.comresearchgate.net These methods have been used to identify and quantify major oxidative transformation products such as formaldehyde (B43269) dimethylhydrazone, acetaldehyde (B116499) dimethylhydrazone, N,N-dimethylformamide, and N-nitrosodimethylamine. researchgate.net
Analysis of Rearrangement Processes in Mass Spectra
The fragmentation of the 1,1-dimethylhydrazine ion in a mass spectrometer involves intricate rearrangement processes. When subjected to electron ionization, the molecular ion of 1,1-dimethylhydrazine can undergo various fragmentation pathways. One notable process involves the migration of atoms or groups within the ion before fragmentation occurs.
The mass spectra of derivatives of N,N-dimethylhydrazine have been studied to understand these fragmentation mechanisms. cdnsciencepub.com For example, in the fragmentation of nitrophenylhydrazine (B1144169) derivatives, a "ortho effect" has been observed, where a hydroxyl radical migrates from an ortho-nitro group. cdnsciencepub.com While this is for a derivative, it highlights the potential for rearrangements in hydrazine-containing molecules.
More directly, the fragmentation of the 1,1-dimethylhydrazine ion itself has been investigated. The molecular ion can lose a hydrogen atom or a methyl radical. The loss of a hydrogen atom can be preceded by a rearrangement to form a more stable fragment ion. Similarly, the loss of a methyl group can involve complex bond-breaking and bond-forming steps. The study of these rearrangement processes, often aided by isotopic labeling and theoretical calculations, provides fundamental insights into the gas-phase ion chemistry of 1,1-Dimethylhydrazine.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 1,1-Dimethylhydrazine |
| 1,1-Dimethylhydrazine monohydrochloride |
| Formaldehyde dimethylhydrazone |
| Acetaldehyde dimethylhydrazone |
| N,N-Dimethylformamide |
| N-Nitrosodimethylamine |
| Hydrogen peroxide |
| Imines |
| Piperidines |
| Pyrrolidines |
| Dihydropyrazoles |
| Dihydroimidazoles |
| Triazoles |
| Aminotriazines |
| Tetrazines |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed view of the molecular vibrations of this compound. These methods are crucial for understanding the compound's structural arrangement and bonding.
Vibrational Mode Analysis and Spectroscopic Fingerprinting
While comprehensive vibrational analysis specifically for this compound is not extensively documented in publicly available literature, foundational studies on the parent molecule, 1,1-dimethylhydrazine, offer valuable insights. Research on 1,1-dimethylhydrazine has included the reporting of its infrared spectra in both gas and liquid phases, alongside its Raman spectrum, complete with frequency assignments. dtic.mil These studies form a basis for interpreting the spectra of the dihydrochloride salt, where the protonation of the nitrogen atoms is expected to induce significant shifts in the vibrational frequencies, particularly those associated with the N-H and C-N bonds.
The formation of the dihydrochloride salt, formally 1,1-dimethylhydrazinium dichloride, involves the protonation of both nitrogen atoms. This results in a cationic species, [(CH₃)₂NH₂NH₂]²⁺, with two chloride counter-ions. The vibrational spectrum of this salt will therefore exhibit characteristic bands associated with the N-H stretching and bending modes of the newly formed ammonium-like groups. These are typically observed at higher frequencies compared to the N-H vibrations in the free base. The symmetric and asymmetric stretching and bending vibrations of the methyl groups also contribute to the unique spectroscopic fingerprint of the compound.
A detailed analysis would involve the assignment of observed IR and Raman bands to specific vibrational modes, such as:
N-H stretching and bending vibrations
C-H stretching and bending vibrations of the methyl groups
C-N stretching vibrations
N-N stretching vibration
Torsional and rocking modes of the methyl groups
The collection of these vibrational frequencies and their relative intensities in both IR and Raman spectra constitutes the spectroscopic fingerprint of this compound, allowing for its unambiguous identification.
Table 1: Expected Vibrational Mode Regions for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| N-H Stretching | 3200 - 2800 | IR, Raman |
| C-H Stretching | 3000 - 2850 | IR, Raman |
| N-H Bending | 1650 - 1500 | IR |
| C-H Bending | 1470 - 1380 | IR |
| C-N Stretching | 1250 - 1020 | IR, Raman |
| N-N Stretching | 1100 - 800 | Raman |
Note: This table is predictive and based on general group frequencies. Actual values for this compound would require experimental data.
Real-time Reaction Monitoring via Infrared Spectrometry
The synthesis of this compound can be monitored in real-time using in-situ infrared spectroscopy. A known synthetic route involves the reaction of dimethylamine (B145610) with monochloramine, which produces 1,1-dimethylhydrazine. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.
By employing an attenuated total reflectance (ATR) or a transmission flow cell, the progress of the reaction can be followed by tracking the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum. For instance, monitoring the characteristic absorptions of the N-H bonds in dimethylamine and the evolution of new bands corresponding to the N-N and protonated amine groups in this compound would provide kinetic information about the reaction. This technique is invaluable for optimizing reaction conditions such as temperature, pressure, and reactant ratios to maximize yield and purity.
X-ray Crystallography and Solid-State Characterization
The Crystallography Open Database (COD) contains entries (4112428 and 7021611) that are associated with 1,1-dimethylhydrazine, which may correspond to its dihydrochloride salt or other derivatives. nih.gov A full structural elucidation from single-crystal X-ray diffraction data would allow for the creation of a detailed crystallographic information file (CIF).
Table 2: Potential Crystallographic Data for this compound
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |
| Space Group | The space group would define the specific symmetry elements present in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the fundamental repeating unit of the crystal. |
| Bond Lengths (e.g., N-N, C-N, N-H) | Precise distances between bonded atoms. |
| Bond Angles (e.g., C-N-C, C-N-N) | Angles formed by three connected atoms. |
| Torsion Angles | Dihedral angles that describe the conformation around specific bonds, such as the N-N bond. |
The solid-state characterization provided by X-ray crystallography is essential for understanding the intermolecular interactions, such as hydrogen bonding between the 1,1-dimethylhydrazinium cations and the chloride anions, which govern the packing of the molecules in the crystal.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of molecules. For 1,1-Dimethylhydrazine (B165182) dihydrochloride (B599025), the molecule of interest is the dication, [(CH₃)₂N(H)N(H)₃]²⁺. However, detailed computational studies in the public literature have primarily focused on the singly protonated form, 1,1-dimethylhydrazinium, [(CH₃)₂N(H)NH₂]⁺.
A key study employed infrared multiple photon dissociation (IRMPD) action spectroscopy combined with Density Functional Theory (DFT) calculations at the B3LYP-GD3BJ/6-311+G(d,p) level of theory to investigate the gas-phase structure of protonated 1,1-Dimethylhydrazine (UDMH). nih.gov The findings indicate that protonation preferentially occurs on the methylated nitrogen atom (the α-nitrogen). nih.gov The calculations identified two low-lying energy conformers for this singly protonated species. nih.gov
Table 1: Calculated Relative Energies of Singly Protonated 1,1-Dimethylhydrazine Conformers
Data sourced from computational studies on singly protonated 1,1-Dimethylhydrazine, which represents the cation after the first protonation step. nih.gov
Reaction Pathway Modeling and Energetics
Reaction pathway modeling uses computational methods to map out the energetic landscape of a chemical reaction, identifying transition states and calculating activation energies. Such studies are vital for understanding the reactivity and decomposition of compounds like 1,1-Dimethylhydrazine.
A computational study on the photooxidation of 1,1-Dimethylhydrazine by nitromethane (B149229), using MCSCF and DFT methods with a 6-311G(d) basis set, has provided valuable energetic data. nist.gov The research modeled the reaction mechanism, proposing that the interaction is initiated by the transfer of a hydrogen atom from the hydrazine (B178648) to nitromethane in its excited triplet state. nist.gov This initial step is very rapid, with a low activation energy. nist.gov The study calculated the activation energies for several subsequent steps in the proposed reaction pathway, highlighting the most favorable routes for transformation. nist.gov
The primary reaction path involves the formation of dimethylhydrazine radicals, which can then proceed through different pathways, including one that leads to the formation of 1,1,4,4-tetramethyltetrazene. nist.gov
Table 2: Calculated Activation Energies for Proposed Photooxidation Pathways of 1,1-Dimethylhydrazine
Data sourced from a computational study on the photooxidation of 1,1-Dimethylhydrazine by nitromethane. nist.gov UDMH refers to 1,1-Dimethylhydrazine.
Mechanistic Studies of Transformation Processes
Mechanistic studies, often combining experimental techniques with theoretical calculations, aim to unravel the step-by-step sequence of elementary reactions. The transformation of 1,1-Dimethylhydrazine, particularly its oxidation, has been a subject of such investigations.
The catalytic oxidation of 1,1-Dimethylhydrazine (UDMH) over a Pt/SiO₂ catalyst was examined using in situ FTIR spectroscopy and online mass spectrometry. nih.govnih.govmdpi.commdpi.com This research revealed an unconventional two-step oxidation process. nih.govnih.govmdpi.commdpi.com
Initial Oxidation and Blockage: The first step involves the rapid oxidation of UDMH on the fresh platinum surface. However, this process quickly ceases due to the blockage of the catalyst's active sites by surface residues. nih.gov
Combustion of Surface Residue: A second oxidation event occurs after a delay, which corresponds to the combustion of the accumulated surface residue. nih.gov
Further analysis identified this residue as consisting of C≡N (nitrile) groups. nih.govmdpi.com These groups are formed from the decomposition of products arising from the non-oxidative conversion of UDMH, such as dimethylamine (B145610). nih.govmdpi.com The proposed mechanism suggests that alongside direct oxidation, UDMH can undergo dehydrogenation on the platinum surface, leading to the formation of intermediates that ultimately contribute to the deactivation of the catalyst. nih.gov This two-step oxidation phenomenon was observed across a broad range of temperatures and oxygen-to-UDMH ratios. nih.govmdpi.com
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, provides powerful means for separating and quantifying 1,1-Dimethylhydrazine (B165182) from complex mixtures. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been extensively adapted for this purpose, each employing specialized detectors and methodologies to enhance sensitivity and selectivity.
Gas Chromatography (GC) with Specialized Detectors
Gas chromatography is a versatile technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of 1,1-Dimethylhydrazine by GC can be problematic due to its polarity and reactivity, which can lead to poor peak shape and interaction with the chromatographic column. researchgate.net To overcome these challenges, specialized detectors and sample preparation techniques are employed.
The choice of detector is paramount in achieving sensitive and selective analysis of 1,1-Dimethylhydrazine.
Nitrogen Phosphorus Detector (NPD): The NPD is a highly selective detector for compounds containing nitrogen and phosphorus. chromedia.org Its operation is based on the interaction of nitrogen- or phosphorus-containing molecules with a heated rubidium bead, which results in an increased ion current measured by the detector. chromedia.org This selectivity makes it particularly well-suited for analyzing nitrogen-rich compounds like 1,1-Dimethylhydrazine, especially in complex matrices where interferences from other compounds may be present. Research has demonstrated the successful use of GC-NPD for the determination of 1,1-Dimethylhydrazine in water samples after derivatization, achieving low detection limits. researchgate.net For instance, a gas-chromatographic procedure for determining 1,1-dimethylhydrazine in water, after derivatization with 4-nitrobenzaldehyde (B150856) and extraction, utilized a nitrogen-phosphorus detector, achieving a determination limit of 0.03 μg/L. researchgate.net
Flame Ionization Detector (FID): The FID is a more universal detector that responds to most organic compounds. vsmu.by While it is a robust and widely used detector in GC, its lack of selectivity can be a disadvantage when analyzing trace levels of 1,1-Dimethylhydrazine in complex samples, as it may respond to co-eluting hydrocarbons and other organic interferents. researchgate.net For certain applications, particularly in less complex matrices or at higher concentrations, FID can be a viable option. However, for trace analysis of nitrogen-containing compounds like nitrosamines, the FID is often not recommended due to insufficient sensitivity and specificity. researchgate.net
A comparative study on the analysis of nicotine, another nitrogen-containing compound, using GC-FID and GC-NPD, highlighted that the NPD offered a lower limit of detection (LOD) and limit of quantification (LOQ) by approximately a factor of two compared to the FID. coresta.org While both detectors showed excellent precision, the NPD's enhanced sensitivity for nitrogen compounds makes it a superior choice for trace-level detection of 1,1-Dimethylhydrazine. coresta.org
Table 1: Comparison of GC Detectors for Nitrogen-Containing Compounds
| Feature | Nitrogen Phosphorus Detector (NPD) | Flame Ionization Detector (FID) |
|---|---|---|
| Selectivity | Highly selective for nitrogen and phosphorus compounds. chromedia.org | Universal detector for most organic compounds. vsmu.by |
| Sensitivity | Generally more sensitive for nitrogen-containing analytes. researchgate.netcoresta.org | Less sensitive for nitrogen compounds compared to NPD. researchgate.net |
| Limit of Detection | Lower for nitrogen compounds. coresta.org | Higher for nitrogen compounds. coresta.org |
| Applications for UDMH | Preferred for trace analysis in complex matrices. researchgate.netnih.gov | Can be used, but may lack necessary selectivity and sensitivity. researchgate.net |
| Interferences | Minimal from non-nitrogenous compounds. | Susceptible to interference from co-eluting organic compounds. researchgate.net |
To enhance the volatility and thermal stability of 1,1-Dimethylhydrazine for GC analysis, and to improve its chromatographic behavior, precolumn derivatization is a commonly employed strategy. researchgate.net This involves a chemical reaction to convert the analyte into a less polar and more stable derivative.
A variety of derivatizing agents have been utilized for 1,1-Dimethylhydrazine. Carbonyl compounds are frequently used to form stable hydrazone derivatives. researchgate.net For instance, a procedure was developed for the determination of 1,1-dimethylhydrazine in water based on its reaction with 4-nitrobenzaldehyde to form the corresponding hydrazone. researchgate.net This derivative was then extracted and analyzed by GC-NPD. researchgate.net Other derivatizing agents include acetone (B3395972), which can serve as both a solvent and a derivatizing agent, allowing for direct injection of the resulting acetone dimethylhydrazone. oup.comcolab.ws This approach has been successfully applied to the analysis of hydrazines in air samples. colab.ws
In addition to derivatization, preconcentration or trapping techniques can be used to increase the sensitivity of the analysis, particularly for trace levels of 1,1-Dimethylhydrazine in air or water samples. This can involve using a GC concentrator to improve the analysis of low levels of airborne hydrazines. 166.62.7 Another sample preparation technique, termed Accelerated Water Sample Preparation (AWASP), involves the complete removal of water from the sample using anhydrous sodium sulfate (B86663) and transferring the analytes into an organic solvent like dichloromethane, which is then analyzed by GC-MS. nih.govresearchgate.net
Table 2: Derivatization Reagents for GC Analysis of 1,1-Dimethylhydrazine
| Derivatizing Agent | Resulting Derivative | Sample Matrix | Reference |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde dimethylhydrazone | Water | researchgate.net |
| Acetone | Acetone dimethylhydrazone | Air | colab.ws |
| Pentafluorobenzaldehyde | Pentafluorobenzaldehyde derivative | Biological Samples | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of 1,1-Dimethylhydrazine, particularly for non-volatile derivatives or when direct analysis in aqueous samples is desired.
Electrochemical detection (ECD) is a highly sensitive and selective detection method for electroactive compounds. Since 1,1-Dimethylhydrazine is an electrochemically active compound, HPLC-ECD is a well-suited method for its determination. researchgate.netrsc.org The principle of ECD involves applying a potential at a working electrode and measuring the current generated by the oxidation or reduction of the analyte as it elutes from the HPLC column. rsc.org
A method for the HPLC determination of daminozide (B1669788) and its degradation product, 1,1-dimethylhydrazine, employed voltammetric detection on a glassy carbon fiber working electrode. researchgate.net This approach offered significantly higher sensitivity than spectrophotometric detection, with a detection limit of approximately 5 x 10⁻⁶ mol L⁻¹ for 1,1-dimethylhydrazine. researchgate.net The separation was achieved on an octadecylsilane (B103800) column with a Britton-Robinson buffer (pH 5) as the mobile phase. researchgate.net The electrochemical oxidation of 1,1-dimethylhydrazine at platinum electrodes has been shown to be a one-electron oxidation process. rsc.org
The direct determination of hydrazines, including 1,1-dimethylhydrazine, in natural waters and soils has been achieved using a combination of hydrophilic interaction liquid chromatography (HILIC) and amperometric detection, a form of ECD. tandfonline.com This method, which utilized a working electrode potential of 1.1 V, provided high sensitivity with detection limits in the range of 0.07–0.13 μg L⁻¹, which is significantly lower than many other methods. tandfonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation mode that is particularly effective for highly polar compounds that are poorly retained in reversed-phase chromatography. nih.govimpactfactor.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of an aqueous buffer. youtube.com This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition. youtube.com
Zwitterionic stationary phases, which contain both positive and negative charges in a 1:1 ratio, have proven to be very effective for HILIC separations. nih.govchromatographytoday.com These columns can provide unique selectivity due to the presence of both cationic and anionic exchange interactions in addition to hydrophilic partitioning. chromatographytoday.com The retention of analytes on zwitterionic HILIC columns can be influenced by the pH and ionic strength of the mobile phase, which affects the ionization state of the analytes and shields electrostatic interactions with the stationary phase. chromatographytoday.com
A method for the direct and simultaneous determination of hydrazine (B178648), methylhydrazine, and 1,1-dimethylhydrazine in water and soil samples was developed using a zwitterionic sulfobetaine (B10348) stationary phase (Nucleodur HILIC) in HILIC mode with amperometric detection. tandfonline.com The optimal mobile phase was found to be a mixture of acetonitrile and an aqueous phosphate (B84403) buffer. tandfonline.com This HILIC-based method offers a promising alternative to traditional ion-chromatographic methods for the direct determination of hydrazines. tandfonline.com The performance of different zwitterionic HILIC columns can vary, with factors such as the spatial orientation of the charged groups influencing the separation. researchgate.netnih.gov For example, a comparison of ZIC-HILIC and ZIC-cHILIC columns showed differences in their resolving power at different pH values. nih.gov
Table 3: Research Findings on Zwitterionic HILIC for Polar Compound Analysis
| Zwitterionic Column Type | Key Findings | Application Example | Reference |
|---|---|---|---|
| Nucleodur HILIC (Sulfobetaine) | Enables direct, simultaneous determination of hydrazines with high sensitivity via amperometric detection. | Analysis of 1,1-dimethylhydrazine in natural water and soil. | tandfonline.com |
| ZIC-pHILIC (Polymeric Sulfoalkylbetaine) | Can be used over a wider pH range compared to silica-based HILIC columns. | General analysis of polar compounds. | nih.gov |
| ZIC-HILIC and ZIC-cHILIC | Differ in the spatial orientation of charged groups, affecting separation selectivity and resolving power at different pH values. | Proteome analysis (peptide separation). | researchgate.netnih.gov |
| BEH Z-HILIC (Hybrid Organic/Inorganic) | Offers high efficiency, strong retention for polar neutrals, and a wide usable pH range (2-10). | Separation of metal-sensitive analytes and comparison of selectivities. | nih.gov |
Thin Layer Chromatography (TLC) for Separation
Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation of components in a mixture. libretexts.org It operates on the principle of differential partitioning of compounds between a solid stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or aluminum oxide coated on a flat support, and a liquid mobile phase that moves up the plate via capillary action. libretexts.orgresearchgate.net
A simple TLC system has been reported as effective for resolving the dihydrochloride (B599025) salts of several hydrazines, including hydrazine, methylhydrazine, 1,1-dimethylhydrazine, and 1,2-dimethylhydrazine. nih.gov This applicability extends to both analytical and preparative-scale separations. nih.gov For visualization and detection on the TLC plate, the Folin-Ciocalteu reagent serves as a sensitive tool, enabling the detection of separated hydrazines at levels as low as 0.12 µg/cm², with the resulting color being stable for at least one week. nih.gov The selection of an appropriate mobile phase is crucial; for instance, to separate strongly basic components, a mixture containing 10% ammonium (B1175870) hydroxide (B78521) in methanol (B129727), further diluted in dichloromethane, can be effective. libretexts.org
Mass Spectrometry Coupling in Analytical Methods
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), provides powerful tools for the analysis of 1,1-Dimethylhydrazine. These hyphenated techniques offer high sensitivity and selectivity, which are essential for unequivocal identification and quantification at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of UDMH, especially in environmental samples like water, soil, and air. researchgate.net166.62.7nih.gov Since UDMH is a highly polar and reactive compound, direct GC analysis is problematic. researchgate.net Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netoup.com
Various derivatizing agents have been successfully employed. A common strategy involves the reaction of UDMH with aldehydes to form corresponding hydrazones. researchgate.net For instance, acetone can serve as both a solvent and a derivatizing agent, forming acetone methylhydrazone, which is stable and suitable for GC-MS analysis. oup.com Other effective reagents include a range of aromatic aldehydes such as salicylaldehyde, furfural, and substituted benzaldehydes. researchgate.net166.62.7 The choice of derivatizing agent can significantly impact the method's sensitivity. A method using 4-cyanobenzaldehyde (B52832) for derivatization achieved a detection limit of 0.5 mg/dm³ with a 97% recovery rate. researchgate.net
To enhance sample preparation and extraction efficiency, techniques like solid-phase micro-extraction (SPME) and accelerated water sample preparation (AWASP) are often combined with GC-MS. nih.govnih.govresearchgate.net SPME is a simple, rapid, and solvent-free method that combines sampling and sample preparation into a single step, providing high sensitivity when coupled with GC-MS. royalsocietypublishing.org The AWASP method, which involves the complete removal of water with anhydrous sodium sulfate and transferring analytes into an organic solvent like dichloromethane, has been shown to achieve nearly quantitative extraction for numerous UDMH transformation products. nih.govmdpi.com
Table 1: Performance of Selected GC-MS Derivatization Methods for UDMH Analysis
| Derivatizing Agent | Matrix | Detection Limit | Linearity Range | Reference |
| 4-Nitrobenzaldehyde | Water | 0.03 µg/L | 0.06 - 0.60 µg/L | researchgate.net |
| 4-Cyanobenzaldehyde | Water | 0.5 mg/dm³ | 2-3 orders of magnitude | researchgate.net |
| Furfural | Surface Water | 0.88 µg/L | 0 - 100 µg/L | 166.62.7 |
| Salicylaldehyde | Air | Not specified | Not specified | 166.62.7 |
| Acetone | Drug Substance | 1 ppm relative to drug | Not specified | oup.com |
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and selective method for determining UDMH in various matrices, including aqueous samples and biological fluids. nih.govnih.gov This technique often involves a pre-column derivatization step to enhance chromatographic retention and detection sensitivity. nih.govresearchgate.net
Several derivatization agents have been optimized for LC-MS/MS applications. Phenylglyoxal (B86788) has been used to develop a rapid and highly sensitive method for UDMH in natural water, achieving a detection range of 0.03–1 μg/L without sample preconcentration. researchgate.net Another study utilized benzoyl chloride as the derivatizing agent, developing a fully validated method suitable for routine control in pharmaceutical analysis with a sensitivity of 0.15 ppm. nih.gov
The selection and optimization of the derivatization agent are critical for the success of LC-MS analysis. The ideal agent should react quickly and quantitatively with the target analyte under mild conditions and produce a stable derivative with enhanced ionization efficiency and chromatographic properties. nih.govumn.edu
A study systematically investigated several unsubstituted aromatic aldehydes—benzaldehyde, 2-naphthaldehyde, 2-pyridinecarboxaldehyde, and 2-quinolinecarboxaldehyde (B31650)—as novel derivatizing reagents for UDMH analysis by HPLC-UV-MS/MS. nih.gov The research found that a slightly alkaline pH of 9 was optimal for the derivatization reaction. nih.gov Among the tested reagents, 2-quinolinecarboxaldehyde was identified as the most suitable, providing an accuracy of 97-102% and a precision (RSD) of less than 8%. nih.gov This approach enabled the detection of UDMH in natural water with limits ranging from 3.7 to 130 ng/L over a wide linear concentration range (0.01-1000 μg/L). nih.gov Other reagents, such as 2-hydrazinoquinoline (B107646) (HQ), have also been developed as effective agents for the simultaneous LC-MS analysis of various carbonyls and carboxylic acids, demonstrating the versatility of hydrazine-based derivatization chemistry. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry scan mode that significantly enhances the selectivity and sensitivity of quantification. nih.govnih.gov In an MRM experiment, a specific precursor ion (e.g., the molecular ion of the derivatized UDMH) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored by the second mass analyzer. mdpi.com This process filters out background noise and interferences, allowing for very low detection limits. nih.gov
MRM has been successfully applied to both GC-MS/MS and HPLC-MS/MS methods for UDMH and its transformation products. nih.govnih.govresearchgate.net For instance, an HPLC-MS/MS method for UDMH derivatized with benzoyl chloride utilized MRM for quantification. nih.gov Similarly, a GC-MS/MS method for analyzing UDMH transformation products optimized MRM detection parameters, using one ion transition for quantification and a second for confirmation to increase the reliability of analyte identification. mdpi.comresearchgate.net This approach provided detection limits in the range of 1–5 μg L−1 and a linear concentration range spanning four orders of magnitude. nih.gov
HPLC-MS/MS for Enhanced Selectivity and Sensitivity
Spectrophotometric Approaches for Quantification
Spectrophotometric methods offer a simple, rapid, and cost-effective alternative for the quantification of 1,1-Dimethylhydrazine. dtic.milresearchgate.net These methods are based on a colorimetric reaction where UDMH reacts with a specific chromogenic reagent to produce a colored complex, the absorbance of which can be measured with a spectrophotometer. dtic.mil The intensity of the color is proportional to the concentration of UDMH. dtic.mil
A variety of reagents have been utilized for this purpose. Trisodium pentacyanoaminoferrate (TPF) reacts with UDMH to form a distinct red-colored complex, a reaction that can be used to measure microgram quantities of UDMH in air, blood, and water. dtic.mil Another well-known reaction involves salicylaldehyde, which forms a hydrazone with UDMH. researchgate.net This method allows for the determination of UDMH at concentrations as low as 0.25 μg/ml. researchgate.net
Other reagents include 5-nitro-2-furaldehyde (B57684), which is noted for its high solubility in water and the significant difference in the absorption bands of the derivatives it forms with hydrazine, methylhydrazine, and UDMH. researchgate.net Optimization of reaction conditions (pH 5, 60°C) with 5-nitro-2-furaldehyde resulted in a detection limit of 1.5 μg/L for UDMH. researchgate.net Similarly, methods using 4-nitrobenzaldehyde have been developed for HPLC with spectrophotometric detection. researchgate.netresearchgate.net
Table 2: Spectrophotometric Methods for 1,1-Dimethylhydrazine (UDMH) Quantification
| Reagent | λmax | Detection Limit | Matrix | Reference |
| Trisodium pentacyanoaminoferrate (TPF) | 500 nm | 1 µg/mL | Blood, Water | dtic.mil |
| Salicylaldehyde | Not Specified | 0.25 µg/mL | Not Specified | researchgate.net |
| 5-Nitro-2-furaldehyde | Not Specified | 1.5 µg/L | Not Specified | researchgate.net |
| 4-Nitrobenzaldehyde | Not Specified | 120 µg/L | Aqueous Solutions | researchgate.netresearchgate.net |
| p-Dimethylaminobenzaldehyde | Not Specified | 0.025 µ g/sample | Serum, Tissue | nih.gov |
Electrochemical Sensing and Monitoring
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the real-time monitoring of 1,1-Dimethylhydrazine, particularly in air and water samples. nih.govrsc.org These techniques are based on the electrochemical oxidation of the hydrazine functional group at an electrode surface. rsc.org The resulting current is proportional to the concentration of the analyte, allowing for quantitative measurement.
The performance of these sensors is characterized by several key parameters, including detection range, sensitivity, response time, and resolution. Commercial sensors are available for detecting UDMH in parts-per-million (ppm) ranges, demonstrating excellent accuracy and fast response speeds. scienoc.com Research has also focused on modifying electrode surfaces to improve performance. For instance, indium oxide (In₂O₃) hollow microspheres doped with neodymium have shown promise for detecting UDMH at parts-per-billion (ppb) levels, highlighting the potential for ultra-sensitive monitoring. nih.gov
Table 1: Performance Characteristics of a Commercial Electrochemical UDMH Sensor This interactive table summarizes the specifications for two models of a 3-electrode electrochemical sensor for Unsymmetrical Dimethylhydrazine (UDMH). scienoc.com
| Feature | Model EC-4C2H8N2-10 | Model EC-4C2H8N2-100 |
|---|---|---|
| Target Gas | Unsymmetrical dimethylhydrazine (C₂H₈N₂) | Unsymmetrical dimethylhydrazine (C₂H₈N₂) |
| Detection Range | 0–10 ppm | 0–100 ppm |
| Sensitivity | 500 ± 200 nA/ppm | 60 ± 30 nA/ppm |
| Response Time (T90) | 90 s | 90 s |
| Resolution | 0.01 ppm | 0.1 ppm |
| Operating Principle | 3-electrode electrochemical | 3-electrode electrochemical |
| Bias Voltage | 0 mV | 0 mV |
| Expected Operating Life | 24 months in air | 24 months in air |
Sample Preparation and Derivatization Strategies
The high reactivity and polarity of 1,1-Dimethylhydrazine and its transformation products present significant challenges for their quantification, especially in complex environmental and biological matrices. nih.govmdpi.com Direct analysis is often problematic; therefore, effective sample preparation is a critical prerequisite for obtaining accurate and reproducible results. nih.gov Key strategies involve stabilizing the reactive analyte through derivatization and employing robust extraction methods to isolate it from interfering matrix components. nih.govresearchgate.net
Due to its instability, 1,1-Dimethylhydrazine is often stabilized through derivatization prior to chromatographic analysis. nih.gov This process involves reacting the analyte with a specific reagent to form a more stable, less volatile, and more easily detectable product, typically a hydrazone. researchgate.netresearchgate.net The success of this approach depends on the stability of the resulting derivative. researchgate.net
A common and effective strategy is pre-column derivatization with aromatic aldehydes. nih.gov Reagents such as benzaldehyde, 2-naphthaldehyde, 2-pyridinecarboxaldehyde, and 2-quinolinecarboxaldehyde react with UDMH to form stable hydrazones. nih.gov These reactions are typically performed under slightly alkaline conditions (pH 9) to achieve a quantitative yield. nih.gov The resulting derivatives can then be analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometric (MS/MS) detection. nih.gov The derivatized products, such as hydrazones, have been shown to be stable for at least 72 hours at room temperature, which is sufficient for analysis. google.com
Another approach involves acidification. For air sampling, UDMH can be collected in a bubbler containing dilute hydrochloric acid, which stabilizes the analyte as a salt. cdc.gov For analysis, this solution can then be reacted with a coloring agent like phosphomolybdic acid for spectrophotometric measurement. cdc.gov
Table 2: Derivatization Reagents for 1,1-Dimethylhydrazine (UDMH) Analysis This interactive table details various derivatizing agents used for UDMH, the analytical technique employed, and the detection limits achieved. nih.govresearchgate.net
| Derivatizing Reagent | Analytical Method | Limit of Detection (LOD) in Natural Water | Reference |
|---|---|---|---|
| 2-Quinolinecarboxaldehyde | RP-HPLC-UV-MS/MS | 3.7 ng/L | nih.gov |
| 2-Naphthaldehyde | RP-HPLC-UV-MS/MS | 130 ng/L | nih.gov |
| 2-Pyridinecarboxaldehyde | RP-HPLC-UV-MS/MS | 12 ng/L | nih.gov |
| Benzaldehyde | RP-HPLC-UV-MS/MS | 120 ng/L | nih.gov |
| 4-Cyanobenzaldehyde | GC-MS | 0.5 mg/dm³ (water) | researchgate.net |
Extracting 1,1-Dimethylhydrazine and its transformation products from complex matrices like soil and water is essential for accurate environmental monitoring. mdpi.comresearchgate.net The choice of extraction method depends on the matrix type and the target analytes.
For aqueous samples, Accelerated Water Sample Preparation (AWASP) has been developed. This technique involves the complete removal of water using anhydrous sodium sulfate, followed by the transfer of analytes into an organic solvent like dichloromethane. mdpi.com This simple and rapid method achieves near-quantitative extraction for numerous UDMH transformation products. mdpi.com
For soil samples, especially those with high organic content like peat, more rigorous methods are required. researchgate.net
Steam Distillation: This method involves distilling the analytes from a soil sample made strongly alkaline, often with sodium hydroxide. researchgate.net The distillate is collected in an acidic solution to trap and stabilize the UDMH. nih.gov
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this technique uses solvents at elevated temperatures and pressures to enhance extraction efficiency. mdpi.com For peaty soils, a sample is often mixed with an alkali, such as barium hydroxide, and extracted with a mixture of acetonitrile and water. nih.govmdpi.com For sandy soils, extraction can be performed with acetonitrile at high temperature (100 °C) and pressure (100 bar). mdpi.com
Acid Extraction: A straightforward approach involves mixing the soil sample with 1 M hydrochloric acid to extract UDMH. researchgate.net
These extraction procedures are typically followed by clean-up steps and analysis by chromatographic methods like GC-MS/MS or HPLC. researchgate.netnih.gov
Table 3: Comparison of Extraction Methods for UDMH and its Products This interactive table compares different methods for extracting UDMH and its transformation products from various environmental matrices. mdpi.comresearchgate.netnih.govmdpi.com
| Extraction Method | Matrix | Key Reagents/Conditions | Target Analytes | Reference |
|---|---|---|---|---|
| Accelerated Water Sample Preparation (AWASP) | Water | Anhydrous sodium sulfate, dichloromethane | UDMH transformation products | mdpi.com |
| Steam Distillation | Peat bog soil | Strong alkaline medium (NaOH) | Hydrazines (UDMH, MH) | researchgate.netnih.gov |
| Pressurized Liquid Extraction (PLE) | Peat bog soil | Barium hydroxide, acetonitrile/water (9:1), 100°C | UDMH transformation products | nih.govmdpi.com |
| Pressurized Liquid Extraction (PLE) | Sandy soil | Acetonitrile, 100°C, 100 bar | UDMH transformation products | mdpi.com |
Emerging Research Perspectives and Future Directions
Sustainable Chemical Processes for 1,1-Dimethylhydrazine (B165182) Derivatives
Historically, the production of UDMH has involved methods with significant environmental and safety concerns, such as those using potent carcinogens like nitrosodimethylamine as precursors. google.com The drive towards sustainability is pushing research into alternative synthetic routes and circular economy models.
Greener Synthetic Pathways: Current industrial production of UDMH often relies on the Olin Raschig process, which involves the reaction of monochloramine with dimethylamine (B145610), or the methylation of acetylhydrazine followed by hydrolysis. wikipedia.org A key research objective is to enhance the efficiency and safety of these processes. One patented method focuses on improving the Hofmann rearrangement reaction of 1,1-dimethylurea (B72202). google.com This process involves reacting 1,1-dimethylurea with a hypochlorite (B82951) salt in an aqueous system to maximize the formation of the N-chloro derivative, which is then converted to UDMH, offering a potentially higher yield. google.com
Recycling and Valorization: A significant area of emerging research is the recycling and valorization of substandard UDMH, which can degrade over time by absorbing moisture. mdpi.com Instead of costly and hazardous disposal through incineration, which can produce by-products more toxic than UDMH itself, a more sustainable approach involves its conversion into less toxic, synthetically useful derivatives. mdpi.com Reacting UDMH with a formalin solution produces 1,1-dimethyl-2-methylene hydrazone (MDH), a compound with significantly lower toxicity. mdpi.com This derivative then becomes a valuable building block for further chemical synthesis, shifting the paradigm from waste disposal to resource utilization. mdpi.com Another innovative approach for handling UDMH-containing wastewater is its gasification in supercritical water, which has been shown to be a practical and harmless utilization technology capable of completely degrading UDMH within minutes at 400 °C. mdpi.com
Table 1: Comparison of Conventional and Emerging Processes for UDMH
| Process | Key Reactants/Method | Primary Goal | Reference |
|---|---|---|---|
| Conventional (Nitrosamine Route) | Dimethylamine, Nitric Acid, Zinc (reduction) | UDMH Synthesis | acs.org |
| Conventional (Olin Raschig) | Monochloramine, Dimethylamine | UDMH Synthesis | wikipedia.org |
| Improved Hofmann Rearrangement | 1,1-Dimethylurea, Hypochlorite Salt | High-Yield UDMH Synthesis | google.com |
| Recycling/Valorization | Substandard UDMH, Formalin | Conversion to less toxic 1,1-dimethyl-2-methylene hydrazone (MDH) for synthesis | mdpi.com |
| Supercritical Water Gasification | UDMH, Water (supercritical conditions) | Harmless degradation and disposal | mdpi.com |
Novel Synthetic Applications in Materials and Pharmaceutical Chemistry
Beyond its traditional use as a propellant, UDMH and its derivatives are being explored as versatile intermediates in the synthesis of advanced materials and pharmaceutically active compounds. google.commdpi.comnih.gov The unique reactivity of the hydrazine (B178648) moiety provides a gateway to a diverse range of molecular architectures.
Pharmaceutical Chemistry: The conversion of UDMH to derivatives like 1,1-dimethyl-2-methylene hydrazone (MDH) opens up avenues for creating analogs of various pharmaceutical substances. mdpi.com These hydrazones can participate in a variety of chemical transformations. For instance, MDH can undergo [4+2]-cycloaddition reactions, such as the Alder–Rickett-type reaction, to form complex bicyclic structures that can be converted into triazinamine derivatives. mdpi.com Other research has demonstrated the reaction of dimethylhydrazones with compounds like acetoacetic ether to form conjugated systems, which can then be cyclized to create heterocyclic scaffolds like N-phenylpyridazine, a common motif in medicinal chemistry. mdpi.com Furthermore, the broader class of diacylhydrazine derivatives is being investigated for novel biological activities, such as the inhibition of chitin (B13524) biosynthesis, a potential target for antifungal agents. nih.gov
Materials Science: The utility of UDMH as a chemical intermediate extends to the synthesis of various materials. It has long been recognized for its role in preparing surfactants, dyes, and monomers for polymerization. google.com The ability of the dimethylhydrazone derivatives to undergo polymerization under acidic conditions is a key property being explored. mdpi.com This reactivity allows for the creation of novel polymers with specific functionalities derived from the hydrazine core.
Table 2: Synthetic Applications of 1,1-Dimethylhydrazine Derivatives
| Derivative/Reactant | Reaction Type | Product Class/Application | Reference |
|---|---|---|---|
| 1,1-dimethyl-2-methylene hydrazone (MDH) | [4+2]-Cycloaddition | Triazinamine derivatives | mdpi.com |
| Dimethylhydrazone of Glyoxal | Condensation/Cyclization | N-phenylpyridazine derivatives | mdpi.com |
| Diacylhydrazines | - | Potential Chitin Biosynthesis Inhibitors | nih.gov |
| 1,1-Dimethylhydrazine (General) | Various | Surfactants, Dyes, Monomers, Plant Growth Regulators | google.com |
Advanced Computational Modeling for Complex Reactions
Understanding the intricate mechanisms of reactions involving UDMH is critical for optimizing synthetic yields and minimizing the formation of hazardous by-products. Advanced computational modeling has become an indispensable tool for achieving this, providing insights that are often difficult to obtain through experimental methods alone. mdpi.comnih.gov
Researchers are using high-level quantum chemistry methods, such as the second-order Møller-Plesset perturbation theory (MP2), to map the detailed reaction pathways of UDMH. nih.gov A significant focus has been on the ozonation of UDMH, a process relevant to its environmental fate and potential to form the carcinogen N-Nitrosodimethylamine (NDMA). mdpi.comnih.gov Computational studies have successfully elucidated the multi-step mechanism, identifying key intermediates and transition states. For example, modeling shows that the reaction proceeds via an initial hydrogen abstraction from the –NH2 group of UDMH, followed by the oxidation of the resulting N-radical species. nih.gov These models can also explain the formation of other transformation products like acetaldehyde (B116499) dimethyl hydrazine (ADMH) and tetramethyl tetraazene (TMT), clarifying their roles as either precursors or competitors in the NDMA formation pathway. nih.gov By calculating the activation energies for different reaction steps, chemists can predict the most favorable pathways and identify conditions to steer the reaction towards desired products and away from toxic ones. nih.gov
Table 3: Computational Modeling of UDMH Reactions
| Reaction Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| UDMH Ozonation to NDMA | MP2/6-311G(d) | Mechanism proceeds via H-abstraction from the -NH2 group, forming an N-radical. Elucidated pathway for ADMH and TMT formation. | nih.gov |
| UDMH Combustion/Decomposition | Kinetic Modeling | Construction of detailed pyrolysis and combustion reaction mechanisms to optimize fuel performance. | mdpi.com |
| UDMH Synthesis by Chloramination | Second-Order Kinetics Model | Demonstrated that the rate of formation of an undesired hydrazone byproduct is significantly faster than UDMH formation under certain conditions. | dtic.mil |
Development of High-Throughput Analytical Techniques
The exploration of novel reactions and applications for UDMH derivatives necessitates the development of rapid and sensitive analytical methods. High-throughput experimentation (HTE), which allows for the execution of thousands of experiments per day, requires analytical techniques that can keep pace. researchgate.net For UDMH and its transformation products, the focus has been on enhancing chromatographic and mass spectrometric methods.
Due to the high reactivity and polarity of UDMH, direct analysis can be problematic. nih.govmdpi.com A common strategy is pre-column derivatization, where UDMH is reacted with an agent like phenylglyoxal (B86788) or benzoyl chloride to form a more stable, less polar, and more easily detectable derivative. nih.govresearchgate.net This approach significantly increases the selectivity and sensitivity of methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net One such method achieved a limit of detection as low as 0.010 μg/L in water. researchgate.net
For rapid analysis of multiple UDMH transformation products in aqueous samples, an accelerated water sample preparation (AWASP) technique combined with gas chromatography-mass spectrometry (GC-MS) has been developed. mdpi.com This method involves the complete removal of water with anhydrous sodium sulfate (B86663) and extraction of analytes into dichloromethane, a process that takes less than five minutes and allows for the simultaneous quantification of numerous products. mdpi.com These advancements in analytical chemistry are crucial for environmental monitoring, process control in synthesis, and supporting the large-scale screening campaigns inherent to modern materials and pharmaceutical research. researchgate.net
Table 4: Modern Analytical Techniques for 1,1-Dimethylhydrazine and its Derivatives
| Technique | Preparation Method | Application | Detection Limit | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | Pre-column derivatization with phenylglyoxal | Determination in natural water | 0.010 μg/L | researchgate.net |
| HPLC-MS/MS | Derivatization with benzoyl chloride | Pharmaceutical analysis | 0.15 ppm | nih.gov |
| GC-MS | Accelerated Water Sample Preparation (AWASP) | Simultaneous quantification of UDMH transformation products | 1–5 μg L−1 | mdpi.com |
| GC/NPD | Derivatization with p-chlorobenzaldehyde | Determination in urine | 0.05 μg/mL | nih.gov |
Q & A
Q. What are the established protocols for inducing colorectal cancer in rodent models using DMH?
DMH is administered via subcutaneous injection at 7.2 mg/kg body weight once weekly for 30 weeks to induce colon tumors in rats. This protocol results in neoplastic lesions after 20–30 weeks, with histopathological validation required to confirm tumorigenesis . Key parameters include:
| Parameter | Specification |
|---|---|
| Dosage | 7.2 mg/kg |
| Frequency | Weekly injections |
| Duration | 30 weeks |
| Route | Subcutaneous |
| Animal Model | Outbred white male rats |
Post-injection monitoring should include organometric analysis (e.g., spleen morphology changes) and histopathology .
Q. What safety measures are critical when handling DMH in laboratory settings?
- Engineering Controls: Use fume hoods to limit inhalation exposure.
- PPE: Wear nitrile gloves, lab coats, and eye protection.
- Exposure Limits: Adhere to OSHA’s 8-hour permissible exposure limit (0.5 ppm for 1,1-DMH) and NIOSH’s 2-hour ceiling limit (0.06 ppm) .
- Waste Disposal: Treat DMH waste as hazardous; neutralize with oxidizing agents (e.g., hypochlorite) before disposal .
Q. How can researchers validate the purity and stability of DMH solutions?
Use LC/MS and HPLC to confirm purity (>98%) and monitor degradation. Store lyophilized DMH at -20°C in airtight containers to prevent hydrolysis. Regular NMR and elemental analysis ensure batch consistency .
Advanced Research Questions
Q. How does DMH’s alkylation of nucleic acids contribute to carcinogenicity?
DMH metabolizes into methyldiazonium ions, which alkylate DNA at guanine residues (N-7 and O-6 positions), causing mutations (e.g., G→A transitions). Techniques like mass spectrometry and ³²P-postlabeling assays quantify DNA adducts, while comet assays assess strand breaks .
Q. Why are 1,1-DMH toxicity data used for both isomers in exposure guidelines?
Limited 1,2-DMH data necessitate extrapolation from 1,1-DMH studies. Acute Exposure Guideline Levels (AEGLs) for 1,2-DMH are derived by adjusting 1,1-DMH thresholds (e.g., 1-h LC50 in dogs: 981 ppm for 1,1-DMH vs. ~1,500 ppm for 1,2-DMH). This assumes similar toxicokinetics, though 1,1-DMH exhibits higher acute toxicity .
Q. How should researchers optimize DMH dosing to balance tumor induction and animal welfare?
Conduct dose-response studies using subcarcinogenic doses (e.g., 5 mg/kg) to identify thresholds for preneoplastic lesions (e.g., aberrant crypt foci). Adjust injection frequency (biweekly vs. weekly) to reduce acute toxicity while maintaining tumorigenic efficacy .
Data Contradictions and Methodological Considerations
Q. How do organ-specific toxicity profiles differ between DMH isomers?
| Isomer | Target Organs | Key Findings |
|---|---|---|
| 1,1-DMH | Liver, lungs, blood vessels | Hepatotoxicity via CYP2E1-mediated metabolism |
| 1,2-DMH | Colon, kidneys | Colon-specific carcinogenesis in rodents |
Discrepancies arise from metabolic pathway variations: 1,1-DMH is primarily metabolized in the liver, whereas 1,2-DMH forms proximal colon-specific genotoxins .
Q. What molecular techniques resolve contradictions in DMH-induced carcinogenesis mechanisms?
- Transcriptomics: RNA sequencing identifies dysregulated pathways (e.g., Wnt/β-catenin in colon tumors).
- Metabolomics: LC-MS profiles hepatic metabolites to distinguish isomer-specific toxicity .
- In Silico Modeling: Molecular docking predicts adduct formation kinetics between DMH metabolites and DNA .
Regulatory and Ethical Compliance
Q. What ethical guidelines apply to DMH use in animal studies?
Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Include humane endpoints (e.g., tumor burden >10% body weight) and obtain IACUC approval for protocols exceeding 30 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
